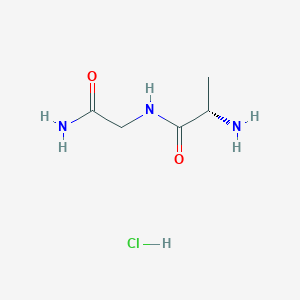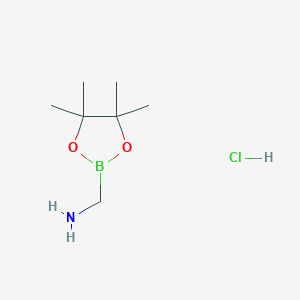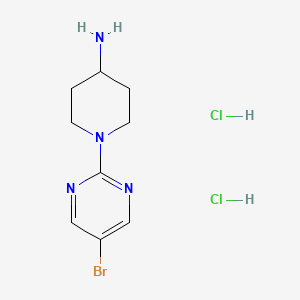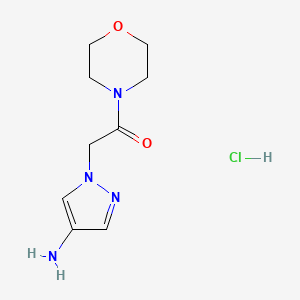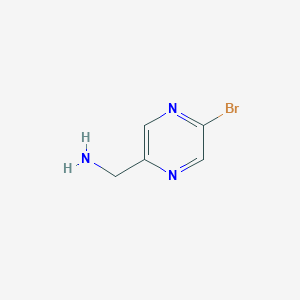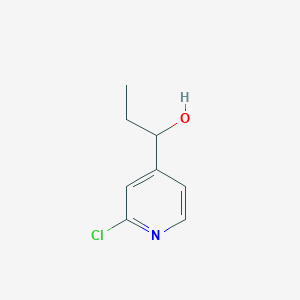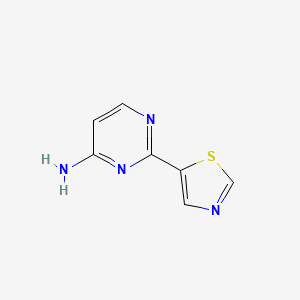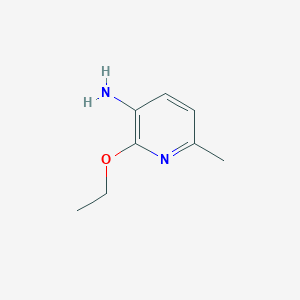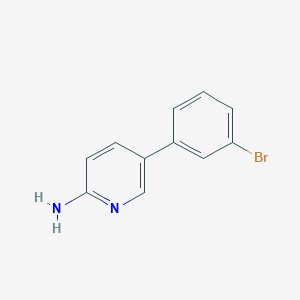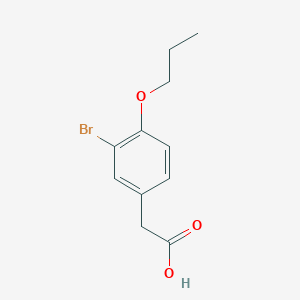
3-Bromo-4-propoxyphenylacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-propoxyphenylacetic Acid (CAS# 1511318-54-9) is a useful research chemical compound . It has a molecular weight of 273.12 and a molecular formula of C11H13BrO3 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-propoxyphenylacetic Acid can be represented by the canonical SMILES string: CCCOC1=C(C=C(C=C1)CC(=O)O)Br . This indicates that the compound contains a bromine atom attached to a phenyl ring, which is further connected to a propoxy group and an acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-propoxyphenylacetic Acid include a molecular weight of 273.12, a molecular formula of C11H13BrO3, and a XLogP3 value of 2.9, which is a measure of its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicology Studies
- 3-Bromo-4-propoxyphenylacetic acid, closely related to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a metabolite resulting from oxidative deamination. This compound, along with other metabolites, is formed during the metabolism of 2C-B in various species, including humans. These studies help in understanding the drug's metabolic pathways and potential toxic effects (Carmo et al., 2005).
Pharmaceutical and Medicinal Chemistry
- The compound has been studied in the context of synthesizing anti-inflammatory agents. It's structurally related to analogues of 2-amino-3-benzoylphenylacetic acid, which have been evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities (Walsh et al., 1984).
Study of Urinary Metabolites
- 3-Bromo-4-propoxyphenylacetic acid is identified as a urinary metabolite in rat studies involving 2C-B. Such research is crucial for understanding the excretion and potential impact of this substance in biological systems (Kanamori et al., 2002).
Organic Chemistry and Synthesis
- Research in organic chemistry involves the synthesis of compounds like 3-bromo-3,4-dihydroisocoumarins, where the bromination of styrene-type carboxylic acids is a key step. These compounds serve as building blocks for various biologically significant systems (Chen et al., 2012).
Molecular Recognition Studies
- The bromo derivative of phenylacetic acids, closely related to 3-Bromo-4-propoxyphenylacetic Acid, is studied for its role in molecular recognition. This research is significant in understanding the interaction of these compounds with other molecular structures (Varughese & Pedireddi, 2006).
Eigenschaften
IUPAC Name |
2-(3-bromo-4-propoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSHUSRDLBALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-propoxyphenylacetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

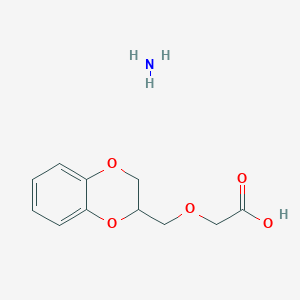

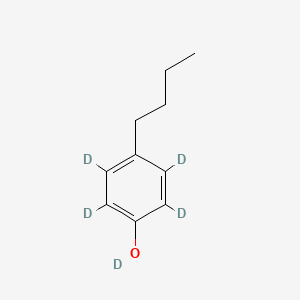
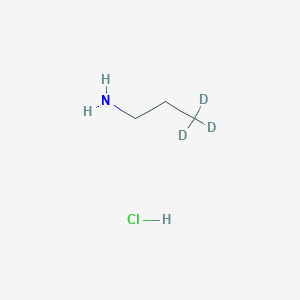
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
